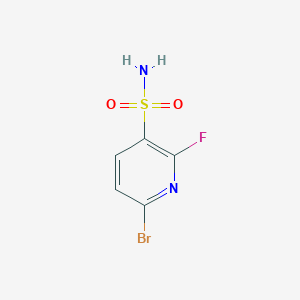

6-Bromo-2-fluoropyridine-3-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

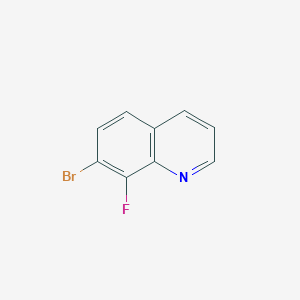

“6-Bromo-2-fluoropyridine-3-sulfonamide” is a chemical compound with the CAS Number: 2171989-81-2 . It has a molecular weight of 255.07 . It is usually in the form of a powder .

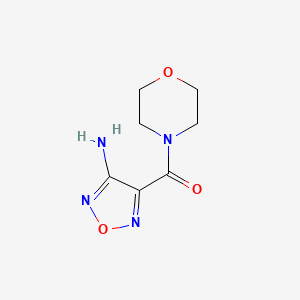

Molecular Structure Analysis

The InChI code for “6-Bromo-2-fluoropyridine-3-sulfonamide” is1S/C5H4BrFN2O2S/c6-4-2-1-3 (5 (7)9-4)12 (8,10)11/h1-2H, (H2,8,10,11) . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

“6-Bromo-2-fluoropyridine-3-sulfonamide” is a powder that is stored at room temperature .Applications De Recherche Scientifique

Drug Discovery

6-Bromo-2-fluoropyridine-3-sulfonamide: is a valuable intermediate in medicinal chemistry. It’s used in the synthesis of various pharmaceutical compounds due to its ability to act as a building block for creating more complex molecules. Its presence in a compound can significantly affect the biological activity, making it a crucial component in the development of new drugs .

Material Science

In material science, this compound serves as a precursor for the development of new materials with potential applications in electronics and nanotechnology. Its unique properties enable researchers to explore novel material characteristics, particularly in the field of conductive polymers and fluorescent materials .

Catalysis Studies

Catalysis research often utilizes 6-Bromo-2-fluoropyridine-3-sulfonamide for studying transition metal-catalyzed reactions, such as Suzuki-Miyaura coupling. This reaction is pivotal for forming carbon-carbon bonds, an essential step in the synthesis of many organic compounds .

Agricultural Chemistry

This compound finds applications in agricultural chemistry as well. It can be used to synthesize herbicides and insecticides. The introduction of fluorine atoms into the molecular structure of agrochemicals can enhance their effectiveness and reduce the environmental impact .

Organic Synthesis

In organic synthesis, 6-Bromo-2-fluoropyridine-3-sulfonamide is employed as a reagent for introducing sulfonamide groups into organic molecules. This transformation is significant for creating compounds with diverse biological activities and for constructing complex molecular architectures .

Analytical Chemistry

Analytical chemists use this compound as a standard or reference material in various analytical techniques to quantify or identify other substances. Its well-defined structure and properties make it suitable for use in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) analyses .

Environmental Science

In environmental science, researchers study the breakdown and environmental impact of 6-Bromo-2-fluoropyridine-3-sulfonamide . Understanding its behavior in the environment helps in assessing the risks associated with its use and aids in the development of safer alternatives .

Mécanisme D'action

Target of Action

It’s worth noting that sulfonamides are generally known to inhibit bacterial enzymes, specifically the dihydropteroate synthase enzyme involved in the synthesis of folic acid .

Mode of Action

Sulfonamides, in general, are competitive inhibitors of bacterial dihydropteroate synthase, preventing the incorporation of para-aminobenzoic acid (paba) into dihydropteroic acid, a precursor of folic acid .

Biochemical Pathways

As a sulfonamide, it is likely to interfere with the folic acid synthesis pathway in bacteria, leading to a decrease in bacterial growth and proliferation .

Result of Action

As a sulfonamide, it is likely to result in the inhibition of bacterial growth and proliferation due to its interference with folic acid synthesis .

Action Environment

Factors such as ph, temperature, and presence of other compounds can generally affect the stability and efficacy of chemical compounds .

Propriétés

IUPAC Name |

6-bromo-2-fluoropyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrFN2O2S/c6-4-2-1-3(5(7)9-4)12(8,10)11/h1-2H,(H2,8,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWHMNNSLLSQKNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1S(=O)(=O)N)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrFN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2-fluoropyridine-3-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride](/img/structure/B2752683.png)

![1-(4-(Tert-butyl)phenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2752684.png)

![Tert-butyl N-[[4-(aminomethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methyl]carbamate;hydrochloride](/img/structure/B2752686.png)

![N-[3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B2752687.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylpropane-1-sulfonamide](/img/structure/B2752688.png)

amine](/img/structure/B2752690.png)

![1-(4-ethoxyphenyl)-2-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2752691.png)

![N-(4-ethylphenyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)butanamide](/img/structure/B2752692.png)

![1,7-dimethyl-8-(2-((4-phenoxyphenyl)amino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2752693.png)

![N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2752696.png)